1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a difluoromethoxy-substituted aromatic compound with an amino group, followed by bromination of the propanone side chain . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution and bromination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and difluoromethoxy moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The bromopropanone side chain may also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals.
Properties
Molecular Formula |
C10H10BrF2NO2 |
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Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[2-amino-4-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5,14H2 |
InChI Key |
NAHNDVKGTMPIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)CC(=O)CBr |
Origin of Product |
United States |
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